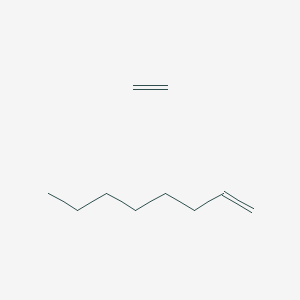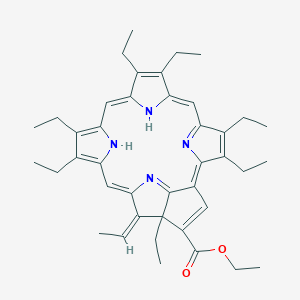
NT1 Purpurin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NT1 Purpurin is a natural pigment obtained from the fruiting bodies of the mushroom Paxillus atrotomentosus. It has attracted the attention of scientists due to its potential applications in various fields, including biotechnology, medicine, and food industry. The pigment has shown promising results in scientific research, and its unique properties make it a valuable compound for further investigation.
Mécanisme D'action
The mechanism of action of NT1 Purpurin is not fully understood. However, studies have suggested that it exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Its anticancer properties are thought to be due to its ability to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that NT1 Purpurin has a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications. It has also been shown to have anticancer properties, and its ability to induce apoptosis in cancer cells makes it a promising candidate for further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NT1 Purpurin is that it is a natural compound, which makes it a safer alternative to synthetic compounds. It is also relatively easy to extract and purify, which makes it a cost-effective option. However, one of the limitations of NT1 Purpurin is its low yield, which makes it difficult to obtain large quantities of the compound for experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on NT1 Purpurin. One area of interest is its potential applications in the food industry as a natural food colorant. Another area of interest is its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, efforts should be made to optimize the extraction and purification methods to increase the yield and purity of the compound.
Méthodes De Synthèse
NT1 Purpurin is obtained through a simple extraction process from the mushroom fruiting bodies. The pigment is extracted using a mixture of solvents, and the crude extract is then purified using various chromatographic techniques. The yield of the pigment is relatively low, and efforts are being made to optimize the extraction and purification methods to increase the yield and purity of the compound.
Applications De Recherche Scientifique
NT1 Purpurin has been extensively studied for its potential applications in various scientific fields. In biotechnology, it has been used as a natural dye for staining proteins and nucleic acids in gel electrophoresis. In medicine, it has shown promising results as an antioxidant and anti-inflammatory agent. It has also been investigated for its potential anticancer properties. In the food industry, it has been used as a natural food colorant.
Propriétés
Numéro CAS |
107634-78-6 |
|---|---|
Nom du produit |
NT1 Purpurin |
Formule moléculaire |
C41H50N4O2 |
Poids moléculaire |
630.9 g/mol |
Nom IUPAC |
ethyl (26Z)-5,11,12,16,17,21,22-heptaethyl-26-ethylidene-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,3,6,8,10,12,14,16,18,20(23),21-undecaene-4-carboxylate |
InChI |
InChI=1S/C41H50N4O2/c1-10-23-24(11-2)34-21-36-27(14-5)28(15-6)38(44-36)29-19-31(40(46)47-18-9)41(17-8)30(16-7)37(45-39(29)41)22-35-26(13-4)25(12-3)33(43-35)20-32(23)42-34/h16,19-22,42-43H,10-15,17-18H2,1-9H3/b30-16+,32-20?,33-20?,34-21?,35-22?,36-21?,37-22?,38-29? |
Clé InChI |
JYWCFWULTDBGGN-LCGSHCTISA-N |
SMILES isomérique |
CCC1=C(C2=CC3=NC(=C4C=C(C\5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)/C5=C\C)CC)C(=O)OCC)C(=C3CC)CC)CC |
SMILES |
CCC1=C(C2=CC3=NC(=C4C=C(C5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)C5=CC)CC)C(=O)OCC)C(=C3CC)CC)CC |
SMILES canonique |
CCC1=C(C2=CC3=NC(=C4C=C(C5(C4=NC(=CC6=C(C(=C(N6)C=C1N2)CC)CC)C5=CC)CC)C(=O)OCC)C(=C3CC)CC)CC |
Synonymes |
NT-1 purpurin NT1 purpurin purpurin NT 1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



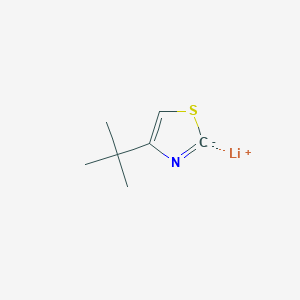
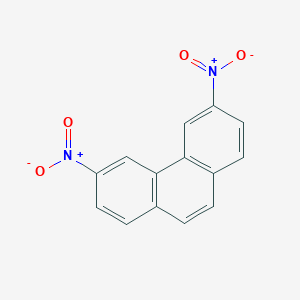
![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)
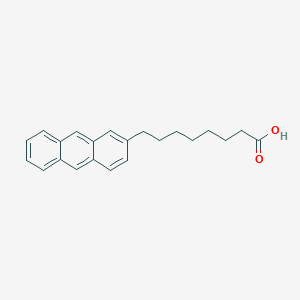
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
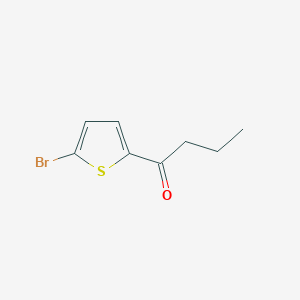
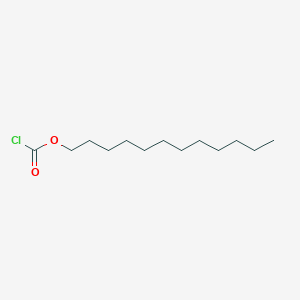
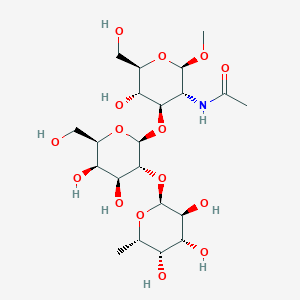
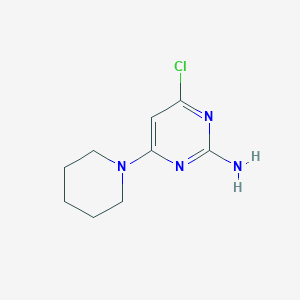
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)
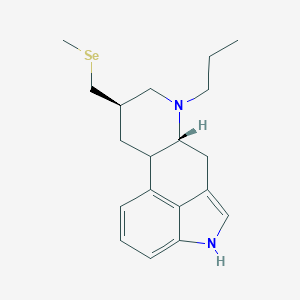
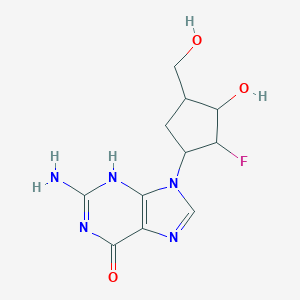
![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)
